molecular formula C11H19BrClN B2884383 (3-Bromoadamantan-1-yl)methanamine hydrochloride CAS No. 895167-05-2

(3-Bromoadamantan-1-yl)methanamine hydrochloride

Cat. No.: B2884383
CAS No.: 895167-05-2
M. Wt: 280.63
InChI Key: QYRIAQNECLTYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromoadamantan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H19BrClN and a molecular weight of 280.63 g/mol . This compound is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a bromine atom and a methanamine group in the structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoadamantan-1-yl)methanamine hydrochloride typically involves the bromination of adamantane followed by the introduction of a methanamine group. The bromination is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the adamantane ring. The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using appropriate amine reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromoadamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted adamantane derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as adamantanone or adamantanol.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

(3-Bromoadamantan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromoadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (Adamantan-1-yl)methanamine hydrochloride: A similar compound without the bromine atom, used in similar applications but with different reactivity and properties.

    (3-Chloroadamantan-1-yl)methanamine hydrochloride: A chlorinated derivative with distinct chemical and biological properties.

    (3-Fluoroadamantan-1-yl)methanamine hydrochloride:

Uniqueness

(3-Bromoadamantan-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its non-brominated counterparts. This uniqueness makes it valuable in applications requiring selective reactivity and stability .

Properties

IUPAC Name

(3-bromo-1-adamantyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRIAQNECLTYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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